molecular formula C21H25ClN2O5S B6520954 N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cycloheptylethanediamide CAS No. 896332-57-3

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cycloheptylethanediamide

Cat. No. B6520954
CAS RN: 896332-57-3
M. Wt: 453.0 g/mol
InChI Key: SWSVTHJXQJOZOK-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-cycloheptylethanediamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . It also contains a 4-chlorobenzenesulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The furan ring and the benzenesulfonyl group would contribute to the compound’s aromaticity, while the amide group would introduce polarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich furan ring and the electron-withdrawing sulfonyl and amide groups. These groups could potentially undergo a variety of reactions, including electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N'-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O5S/c22-15-9-11-17(12-10-15)30(27,28)19(18-8-5-13-29-18)14-23-20(25)21(26)24-16-6-3-1-2-4-7-16/h5,8-13,16,19H,1-4,6-7,14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSVTHJXQJOZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cycloheptylethanediamide

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